2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Description

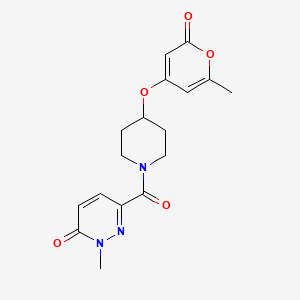

2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted at position 2 with a methyl group and at position 6 with a piperidine-1-carbonyl moiety. The piperidine ring is further functionalized with a 6-methyl-2-oxo-2H-pyran-4-yloxy group at position 4.

The compound’s design integrates multiple pharmacophoric elements:

- Pyridazinone core: Known for bioactivity in cardiovascular and central nervous system therapies.

- Piperidine carbonyl: Enhances solubility and serves as a linker for bulky substituents.

- 6-methyl-2-oxo-2H-pyran-4-yloxy group: Introduces rigidity and additional hydrogen-bonding capacity.

Properties

IUPAC Name |

2-methyl-6-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c1-11-9-13(10-16(22)24-11)25-12-5-7-20(8-6-12)17(23)14-3-4-15(21)19(2)18-14/h3-4,9-10,12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYKUZHWULBKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one involves several key steps:

Formation of 6-methyl-2-oxo-2H-pyran-4-yl intermediate: : This can be achieved by the condensation of malonic acid derivatives with acetoacetic ester under acidic conditions, followed by cyclization.

Preparation of piperidine-1-carbonyl derivative: : This intermediate can be synthesized through a multistep process starting from piperidine, involving acylation and subsequent functional group transformations.

Coupling of intermediates: : The final coupling step involves the reaction of the pyranone intermediate with the piperidine-1-carbonyl derivative under suitable catalytic conditions to form the target compound.

Industrial Production Methods

Industrial scale production often follows the same synthetic routes as above but utilizes optimized conditions for yield and purity. This might include the use of automated reactors, controlled temperatures, and pressures, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation at the pyranone ring.

Reduction: : The carbonyl groups in the structure provide sites for reduction.

Substitution: : The aromatic pyridazinone ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substitution reagents: : Halogenating agents like bromine, nucleophiles like amines or alcohols.

Major Products

The major products from these reactions will be derivatives of the original structure with modifications at the specified reactive sites, such as hydroxylated, halogenated, or reduced forms of the compound.

Scientific Research Applications

Chemistry

Used as a building block in the synthesis of more complex molecules.

Its functional groups allow for versatile modifications, making it valuable in developing novel chemical compounds.

Biology

Its structure suggests possible interactions with biological targets.

Medicine

Investigated for potential pharmacological activities due to its complex structure.

Could serve as a lead compound in drug discovery, particularly for targeting enzymes or receptors involved in disease processes.

Industry

Utilized in the production of specialty chemicals.

The compound’s stability makes it suitable for various industrial processes requiring high-performance materials.

Mechanism of Action

The detailed mechanism by which 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exerts its effects involves binding to specific molecular targets. The pyridazinone and piperidine moieties may interact with enzyme active sites or receptor binding pockets, leading to modulation of their activity. The exact pathways would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

- Structure: Pyridazinone core with a piperazine-2-oxoethyl substituent and a 2-methoxyphenyl group.

- Key Differences: The piperazine group (vs. The 2-methoxyphenyl group may enhance lipophilicity compared to the pyran-4-yloxy substituent in the target compound .

Heterocyclic Compounds with Pyranone Moieties

6-Methyl-2-oxo-2H-pyran-4-yl Derivatives

- Relevance : The pyran-2-one group in the target compound is a key hydrogen-bond acceptor.

- Comparison: In compounds like 4-(2-(benzyloxy)phenyl)-1-(2-hydroxycyclohexyl)pyridin-2(1H)-one (), the pyranone analog (pyridin-2-one) shows similar hydrogen-bonding patterns but lacks the piperidine linker, limiting conformational flexibility .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

- Hydrogen Bonding: The pyridazinone and pyran-2-one groups in the target compound enable robust hydrogen-bond networks, as predicted by graph-set analysis (e.g., S(6) motifs for six-membered rings) .

- Crystallography : Tools like Mercury () could visualize its crystal packing, likely dominated by C=O···H-N interactions, contrasting with piperazine derivatives that exhibit N-H···O bonds .

Biological Activity

The compound 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic molecule that exhibits potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews its structural characteristics, synthesis methods, and biological evaluations, supported by data tables and case studies.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 318.33 g/mol. The structure includes a pyridazine ring, a piperidine moiety, and a 6-methyl-2-oxo-2H-pyran group, which contribute to its unique biological properties.

Structural Features

| Feature | Description |

|---|---|

| Pyridazine Ring | A six-membered heterocyclic compound that may influence the compound's reactivity and binding properties. |

| Piperidine Moiety | A saturated nitrogen-containing ring that enhances the compound's pharmacological profile. |

| 6-Methyl-2-Oxo-2H-Pyran | A functional group that may impart specific biological activities such as antimicrobial or anticancer effects. |

Synthesis

Synthesis of this compound typically involves multi-step organic reactions, often yielding high purity and efficiency. The synthesis pathway may include:

- Formation of the piperidine derivative.

- Coupling with the pyridazinone framework.

- Introduction of the 6-methyl-2-oxo-2H-pyran moiety via etherification or similar reactions.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, particularly in:

- Antimicrobial Activity : The presence of the pyran ring is associated with enhanced antimicrobial properties against several bacterial strains.

- Antitumor Potential : The compound has shown promise in inhibiting tumor cell proliferation in vitro, suggesting potential as an anticancer agent.

- Kinase Inhibition : Initial data suggest that it may act as a kinase inhibitor, which is crucial for targeting cancer pathways.

Case Studies

-

Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones compared to control groups.

Organism Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 - Antitumor Activity : A study involving human cancer cell lines (e.g., MCF7 for breast cancer) revealed that the compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours.

- Kinase Inhibition Assays : The compound was tested against various kinases involved in cancer signaling pathways, showing IC50 values in the low micromolar range, indicating effective inhibition.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Receptor Binding : It may bind to specific receptors or enzymes involved in cell signaling pathways.

- Enzyme Inhibition : By inhibiting kinases, it disrupts signaling cascades essential for tumor growth and survival.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one?

The synthesis involves multi-step organic reactions, including:

- Coupling reactions (e.g., amide bond formation between piperidine and pyridazinone moieties using coupling agents like DCC or EDC) .

- Etherification to introduce the 6-methyl-2-oxo-2H-pyran-4-yloxy group onto the piperidine ring under basic conditions (e.g., NaOH in dichlorethane) .

- Purification via column chromatography to isolate intermediates, with final product purity confirmed by HPLC (>99%) . Key challenges include optimizing reaction temperatures (typically 0–60°C) and avoiding side reactions during ester-to-amide conversions .

Q. How can structural ambiguities in intermediates be resolved during synthesis?

Use a combination of:

- NMR spectroscopy (1H/13C, DEPT-135) to confirm substitution patterns on the pyridazinone and pyran rings .

- Mass spectrometry (HRMS) to verify molecular weights of intermediates, particularly for detecting hydrolysis byproducts .

- Infrared spectroscopy (IR) to track carbonyl stretching frequencies (1650–1750 cm⁻¹) and confirm successful amide/ester bond formation .

Advanced Research Questions

Q. What computational strategies can predict reactivity and optimize synthetic pathways for this compound?

Advanced methods include:

- Density Functional Theory (DFT) to model transition states in key reactions (e.g., piperidine-pyrrolidine ring formation) .

- Molecular Dynamics (MD) simulations to assess solvent effects on reaction efficiency (e.g., dichloromethane vs. THF) .

- Reaction path search algorithms (e.g., artificial force-induced reaction method) to identify low-energy pathways for complex rearrangements . These approaches reduce trial-and-error experimentation by predicting optimal catalysts and solvents .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Design SAR studies by systematically modifying:

- Pyridazinone substituents : Replace the methyl group with halogens or bulky alkyl chains to assess steric/electronic effects .

- Piperidine linker : Vary the oxygen positioning or introduce heteroatoms (e.g., sulfur) to alter conformational flexibility .

- Pyran ring : Substitute the 6-methyl group with electron-withdrawing groups (e.g., -CN) to modulate electronic density .

| Modification Site | Example Substituent | Biological Impact (Hypothetical) |

|---|---|---|

| Pyridazinone (C2) | -Cl, -CF₃ | Enhanced kinase inhibition |

| Piperidine (N1) | -SO₂CH₃ | Improved metabolic stability |

| Pyran (C6) | -NO₂ | Increased π-stacking interactions |

Table 1: Proposed SAR modifications and hypothesized effects .

Q. How should researchers address contradictions in reported bioactivity data for similar pyridazinone derivatives?

Resolve discrepancies by:

- Standardizing assay conditions : Control variables like cell lines (e.g., HEK293 vs. HeLa) and solvent concentrations (DMSO ≤0.1%) .

- Replicating studies with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity measurements) .

- Meta-analysis of published data to identify trends in IC₅₀ values across structurally analogous compounds .

Q. What crystallographic techniques are suitable for confirming the stereochemistry of this compound?

Use single-crystal X-ray diffraction to resolve:

- Piperidine ring puckering : Determine chair vs. boat conformations .

- Amide bond geometry : Confirm trans-configuration using torsion angle analysis . Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to obtain diffraction-quality crystals .

Methodological Challenges and Solutions

Q. What green chemistry principles can be applied to improve the sustainability of its synthesis?

- Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .

- Use biocatalysts (e.g., lipases) for ester hydrolysis steps to reduce waste .

- Implement flow chemistry for exothermic reactions (e.g., acylations) to enhance safety and scalability .

Q. How can thermal stability and degradation pathways be analyzed?

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.